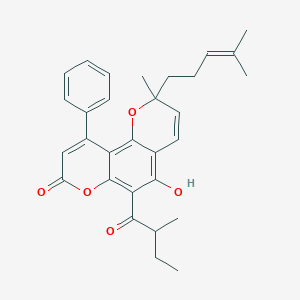
Mesuagenin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesuagenin B is a prenylated polyphenolic compound derived from the genus Mesua, specifically from Mesua elegans. It is known for its potent biological activities, particularly as an acetylcholinesterase inhibitor. This compound has garnered significant attention due to its potential therapeutic applications, especially in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesuagenin B can be synthesized through a series of chemical reactions involving the coupling of appropriate benzaldehydes, dimedone, and 4-hydroxycoumarin. The reaction is typically carried out in the presence of nano-silica sulfuric acid under solvent-free conditions, yielding good results .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of multi-component reactions and green chemistry principles to ensure efficient and sustainable synthesis. The use of nano-catalysts and solvent-free conditions are key aspects of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Mesuagenin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The addition of hydrogen or removal of oxygen, leading to simpler compounds.
Substitution: Replacement of one functional group with another, which can modify the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with modified biological activities .
Scientific Research Applications
Mesuagenin B has a broad spectrum of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of prenylated polyphenols and their derivatives.
Biology: Investigated for its role in modulating enzyme activities, particularly acetylcholinesterase, which is crucial in neurotransmission.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, anti-inflammatory properties, and antimicrobial activities.
Industry: Utilized in the development of bioactive compounds and as a lead compound in drug discovery
Mechanism of Action
Mesuagenin B exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .
The molecular targets of this compound include the active site of acetylcholinesterase, where it forms hydrogen bonds and π-π stacking interactions with key amino acid residues. These interactions stabilize the enzyme-inhibitor complex, leading to effective inhibition of the enzyme’s activity .
Comparison with Similar Compounds
Mesuagenin B is unique among prenylated polyphenols due to its potent acetylcholinesterase inhibitory activity. Similar compounds include:
Decursinol: A coumarin derivative with moderate acetylcholinesterase inhibitory activity.
Beccamarin T: A coumarin with similar structural features but different biological activities.
This compound stands out due to its specific structural features, such as the prenyl side chain and the dimethylpyran ring, which significantly enhance its biological activity .
Properties
Molecular Formula |
C30H32O5 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-6-(2-methylbutanoyl)-2-(4-methylpent-3-enyl)-10-phenylpyrano[2,3-f]chromen-8-one |
InChI |
InChI=1S/C30H32O5/c1-6-19(4)26(32)25-27(33)21-14-16-30(5,15-10-11-18(2)3)35-28(21)24-22(17-23(31)34-29(24)25)20-12-8-7-9-13-20/h7-9,11-14,16-17,19,33H,6,10,15H2,1-5H3 |
InChI Key |
GEYVIFNRNUBPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=C2C(=C3C(=C1O)C=CC(O3)(C)CCC=C(C)C)C(=CC(=O)O2)C4=CC=CC=C4 |
Synonyms |
mesuagenin B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















